Beta-defensin106A is primarily sourced from the epithelial tissues of various organisms, including humans and other mammals. It is encoded by the DEFB106A gene located on chromosome 8 in humans. This gene is part of a larger gene cluster that encodes multiple defensins, highlighting the evolutionary significance of these peptides in immune defense.
Beta-defensin106A is classified as an antimicrobial peptide within the defensin family. It falls under the category of beta-defensins, characterized by their structure that includes six cysteine residues forming three disulfide bonds. This structural motif is crucial for their stability and function.
The synthesis of Beta-defensin106A can be achieved through various methods:
Beta-defensin106A exhibits a characteristic beta-sheet structure stabilized by disulfide bonds. The peptide consists of approximately 44 amino acids, with a molecular weight around 5 kDa. Its structure allows it to interact effectively with microbial membranes.
Beta-defensin106A primarily engages in interactions with microbial membranes, leading to membrane disruption and cell lysis. The mechanism involves:
The mechanism of action of Beta-defensin106A involves several steps:
Studies have shown that Beta-defensin106A exhibits significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations typically ranging from 1 to 10 µg/mL.
Thermal stability studies indicate that Beta-defensin106A retains its structure and function up to temperatures of approximately 70°C for short durations.
Beta-defensin106A has several applications in scientific research and potential therapeutic uses:
The ongoing research into Beta-defensin106A continues to uncover its potential roles in health and disease management, emphasizing its importance in both basic science and applied medical fields.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4